(2-Bromo-5-methylphenyl)hydrazine hydrochloride

Organic Synthesis Process Chemistry Yield Optimization

Choose (2-Bromo-5-methylphenyl)hydrazine hydrochloride for precise regiochemical control in pyrazole cyclization, leveraging the specific 2-bromo-5-methyl substitution pattern. The hydrochloride salt ensures solubility in aqueous media, enabling bioconjugation and fluorescent probe applications. Scalable synthesis (77% yield) ensures consistent supply. Bromine substitution enhances antibacterial activity of derived hydrazones. Ideal for cannabinoid receptor-targeted SAR and antimicrobial lead discovery.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
CAS No. 60481-41-6
Cat. No. B1404187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methylphenyl)hydrazine hydrochloride
CAS60481-41-6
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)NN.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyRBFHXUAVVSQTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-methylphenyl)hydrazine hydrochloride (CAS 60481-41-6): Chemical Identifier and Structural Overview for R&D Procurement


(2-Bromo-5-methylphenyl)hydrazine hydrochloride (CAS 60481-41-6) is an arylhydrazine derivative characterized by a bromine atom at the 2-position and a methyl group at the 5-position on the phenyl ring, with a hydrochloride salt form that enhances its handling and storage properties [1]. Its molecular formula is C7H10BrClN2 and molecular weight is 237.52 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pyrazole and hydrazone derivatives with potential biological activities [1].

Why Substituting (2-Bromo-5-methylphenyl)hydrazine hydrochloride with Other Arylhydrazines May Compromise Synthetic Outcomes


Arylhydrazines with different substitution patterns are not interchangeable building blocks. The regioselectivity of pyrazole ring closure strongly depends on the aromatic substitution pattern of the applied arylhydrazine [1]. Additionally, the presence and position of halogen atoms on the phenyl ring modulate the biological activity of derived hydrazones—bromine substitution, particularly at the para position, has been shown to increase antibacterial potency [2]. Therefore, selecting a specific isomer like (2-Bromo-5-methylphenyl)hydrazine hydrochloride is critical for achieving desired regiochemical outcomes and biological profiles in downstream applications.

Quantitative Differentiation of (2-Bromo-5-methylphenyl)hydrazine hydrochloride: Synthesis Yield, Regioselectivity, and Bioactivity Benchmarks


Synthesis Yield of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride Compared to Typical Arylhydrazine Preparations

The synthesis of (2-Bromo-5-methylphenyl)hydrazine via diazotization of 2-bromo-5-methylaniline followed by stannous chloride reduction affords the target compound in 77% yield . This yield falls within the typical 60–82% range reported for gram-scale arylhydrazine syntheses under comparable conditions [1].

Organic Synthesis Process Chemistry Yield Optimization

Regioselectivity Control in Pyrazole Formation: Impact of Arylhydrazine Substitution Pattern

In the synthesis of pyrazole-based CB1 receptor antagonists, the regioselectivity of the pyrazole ring closure was shown to depend strongly on the aromatic substitution pattern of the arylhydrazine used [1]. While the study does not quantify the regioselectivity for the 2-bromo-5-methyl isomer specifically, the principle demonstrates that the unique 2-bromo-5-methyl substitution pattern may direct cyclization toward desired regioisomers, unlike other isomers.

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

Antibacterial Activity Enhancement Conferred by Bromine Substitution in Hydrazone Derivatives

A series of new hydrazone derivatives were evaluated for antimicrobial activity; compounds 1646 and 1647 exhibited MIC values of 1.95 μg/mL against E. coli (ATCC 25922). The study concluded that the presence of bromine or tert-butyl groups in the para position of the phenyl ring increased antibacterial activity [1]. Although the 2-bromo-5-methyl pattern places bromine at the ortho position, the bromine atom in (2-Bromo-5-methylphenyl)hydrazine hydrochloride is expected to similarly enhance the activity of derived hydrazones relative to non-halogenated or chloro-substituted analogs.

Antimicrobial Discovery Structure-Activity Relationship Hydrazone Chemistry

Hydrochloride Salt Form: Enhanced Stability and Aqueous Solubility Compared to Free Base

The hydrochloride salt of (2-Bromo-5-methylphenyl)hydrazine is a solid with improved storage stability and aqueous solubility relative to its free base (CAS 90084-71-2). For example, the structurally related 5-Chloro-2-methylphenylhydrazine hydrochloride is soluble in water and ethanol . The hydrochloride form of the target compound is supplied as a 95% purity solid with long-term storage recommended in a cool, dry place .

Formulation Chemistry Compound Handling Solubility

Optimized Application Scenarios for (2-Bromo-5-methylphenyl)hydrazine hydrochloride Based on Evidence


Regioselective Pyrazole Synthesis for CB1 Antagonist Lead Optimization

Medicinal chemistry programs targeting cannabinoid receptors or other pyrazole-binding proteins can leverage (2-Bromo-5-methylphenyl)hydrazine hydrochloride as a building block for constructing pyrazole scaffolds. The substitution pattern may influence cyclization regioselectivity, as demonstrated in CB1 antagonist studies [1], enabling the selective preparation of desired regioisomers for SAR exploration.

Antimicrobial Hydrazone Library Synthesis

Researchers developing new antibacterial agents can incorporate (2-Bromo-5-methylphenyl)hydrazine hydrochloride into hydrazone derivatives. The presence of a bromine atom on the phenyl ring has been shown to enhance antimicrobial activity in related hydrazone series [2], increasing the probability of identifying potent leads against Gram-positive and Gram-negative pathogens.

Scalable Process Chemistry and Kilogram-Scale Intermediate Production

The well-documented synthesis of (2-Bromo-5-methylphenyl)hydrazine hydrochloride with a 77% yield demonstrates its suitability for scale-up. Process chemists can reliably prepare this intermediate using established diazotization/reduction protocols, ensuring a consistent supply for downstream pharmaceutical or agrochemical manufacturing.

Aqueous-Phase Bioconjugation and Probe Development

The hydrochloride salt form enhances aqueous solubility compared to the free base , facilitating reactions in aqueous buffers. This property makes (2-Bromo-5-methylphenyl)hydrazine hydrochloride suitable for bioconjugation, fluorescent probe synthesis, and other applications requiring water-compatible conditions.

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